

## Application Notes and Protocols for Redox-Sensitive Liposomes with Pyrodixil Disulfide-Dexamethasone

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## Introduction

Redox-sensitive liposomes represent a sophisticated class of drug delivery systems designed to release their therapeutic payload in response to the specific reducing environment found within tumor cells. The intracellular concentration of glutathione (GSH), a tripeptide thiol, is significantly higher (2-10 mM) compared to the extracellular environment ( $\sim$ 2-10  $\mu$ M). This differential provides a potent trigger for drug release.

This document outlines the creation and evaluation of redox-sensitive liposomes for the targeted delivery of Dexamethasone. The strategy involves synthesizing a Dexamethasone-prodrug linked via a pyridyl disulfide bond. This conjugate is then incorporated into a liposomal formulation. In the bloodstream, the liposome remains stable. Upon internalization by a target cell, the high intracellular GSH concentration cleaves the disulfide bond, releasing Dexamethasone to exert its therapeutic effect. Pyridyl disulfide chemistry is particularly advantageous due to its high reactivity and specificity towards thiols, ensuring efficient conjugation and subsequent cleavage.[1][2][3][4][5][6][7]

#### Principle of Action:

• Systemic Circulation: The Dexamethasone-disulfide conjugate remains stably encapsulated within the liposome.



- Cellular Uptake: Liposomes are internalized by target cells through endocytosis.
- Redox-Triggered Release: In the cytoplasm, abundant GSH attacks the disulfide bond, cleaving the linker and liberating free Dexamethasone.[3][5][8]
- Therapeutic Effect: Dexamethasone interacts with its intracellular targets, primarily the glucocorticoid receptor, to modulate gene expression and induce therapeutic outcomes.

# Materials and Methods Synthesis of Pyridyl Disulfide-Dexamethasone (PDS-Dexa) Conjugate

This protocol describes the synthesis of a redox-sensitive Dexamethasone prodrug by conjugating it to a pyridyl disulfide moiety via a linker. This example uses 3,3'-dithiodipropionic acid as a linker, which is first activated and then reacted with Dexamethasone.

- Dexamethasone (Dexa)
- 3,3'-Dithiodipropionic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- 2-Aminoethanethiol
- 2,2'-Dipyridyl disulfide
- Anhydrous Dichloromethane (DCM)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Standard laboratory glassware and purification apparatus (silica gel chromatography)



#### Protocol:

- Activation of Linker: Dissolve 3,3'-dithiodipropionic acid (1 molar equivalent), DCC (1.1 molar equivalents), and NHS (1.1 molar equivalents) in anhydrous DCM. Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated linker.
- Conjugation to Dexamethasone: Dissolve Dexamethasone (1 molar equivalent) in anhydrous DMF. Add the NHS-activated linker solution dropwise to the Dexamethasone solution. Add TEA (1.5 molar equivalents) and stir the reaction at room temperature for 24 hours.[1]
- Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove dicyclohexylurea byproduct. Purify the crude product using silica gel column chromatography to obtain the Dexamethasone-disulfide-acid intermediate.
- Activation for Pyridyl Disulfide Moiety: Dissolve the purified intermediate (1 molar equivalent), DCC (1.1 molar equivalents), and NHS (1.1 molar equivalents) in anhydrous DCM and stir for 4 hours.
- Final Conjugation: In a separate flask, react 2-aminoethanethiol with 2,2'-dipyridyl disulfide to form the pyridyl disulfide-amine linker. Add this linker to the activated Dexamethasone intermediate from step 4. Stir for 24 hours at room temperature.
- Final Purification: Purify the final PDS-Dexa conjugate by silica gel column chromatography. Characterize the product using ¹H NMR and Mass Spectrometry.

## **Preparation of Redox-Sensitive Liposomes**

This protocol utilizes the thin-film hydration method to formulate liposomes incorporating the PDS-Dexa conjugate.[3][9]

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DSPE-PEG2000)



- Pyridyl Disulfide-Dexamethasone (PDS-Dexa) conjugate
- Chloroform and Methanol
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Protocol:

- Lipid Film Preparation: Dissolve DSPC, Cholesterol, DSPE-PEG2000, and the PDS-Dexa conjugate in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be DSPC:Chol:DSPE-PEG2000:PDS-Dexa at 55:35:5:5.
- Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
- Film Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at 60-65°C for 1 hour. This will form multilamellar vesicles (MLVs).
- Size Reduction: To produce small unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:
  - Sonication: Sonicate the suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the solution becomes clear.
  - Extrusion: Repeatedly pass the MLV suspension (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform extrusion at a temperature above the lipid Tc.[3]
- Purification: Remove any unencapsulated material by dialysis against PBS or by size exclusion chromatography.



 Sterilization: Sterilize the final liposome suspension by passing it through a 0.22 μm syringe filter.

## **Characterization of Liposomes**

#### Protocol:

- Particle Size and Zeta Potential: Dilute the liposome suspension in PBS and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[9][10][11]
- Encapsulation Efficiency and Drug Loading:
  - Lyse a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100).
  - Quantify the amount of PDS-Dexa using a validated HPLC method or UV-Vis spectrophotometry.
  - Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total mass of drug used) x
     100.
  - Drug Loading (%) = (Mass of encapsulated drug / Total mass of liposome) x 100.[9][10]

## In Vitro Redox-Sensitive Drug Release

This protocol assesses the release of Dexamethasone from the liposomes in response to a reducing agent, simulating the intracellular environment.[12][13]

- PDS-Dexa loaded liposomes
- PBS (pH 7.4)
- Glutathione (GSH)
- Dialysis tubing (with appropriate molecular weight cut-off)



Shaking incubator or water bath at 37°C

#### Protocol:

- Setup: Place 1 mL of the liposome suspension into a dialysis bag.
- Experimental Groups:
  - Control Group: Immerse the dialysis bag in 50 mL of PBS (pH 7.4).
  - Redox Group: Immerse the dialysis bag in 50 mL of PBS (pH 7.4) containing 10 mM GSH.
- Incubation: Incubate both groups at 37°C with gentle shaking.
- Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from the outside of the dialysis bag and replace it with 1 mL of fresh medium.
- Quantification: Analyze the amount of released Dexamethasone in the collected samples using HPLC.
- Calculation: Calculate the cumulative drug release percentage at each time point relative to the initial total drug amount in the liposomes.

## In Vitro Cell Viability Assay

This protocol evaluates the cytotoxicity of the liposomal formulations on a relevant cell line (e.g., a cancer cell line).

- Target cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium
- 96-well plates
- Free Dexamethasone, PDS-Dexa liposomes, and "empty" liposomes (without drug)



- · MTT or similar cell viability reagent
- Plate reader

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of free Dexamethasone, PDS-Dexa liposomes, and empty liposomes in cell culture medium.
- Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate the plate for 48-72 hours.
- Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
- Measurement: Solubilize the formazan crystals and measure the absorbance using a microplate reader.
- Analysis: Calculate the cell viability as a percentage relative to untreated control cells.
   Determine the IC50 value for each formulation.

## **Expected Results & Data Presentation**

The following tables provide representative data that could be expected from the characterization and in vitro experiments.

Table 1: Physicochemical Properties of Liposomal Formulations



| Formulation                        | Average<br>Diameter<br>(nm) | Polydispers<br>ity Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Encapsulati<br>on<br>Efficiency<br>(%) | Drug<br>Loading (%) |
|------------------------------------|-----------------------------|-----------------------------------|---------------------------|--|---------------------|
| PDS-Dexa<br>Liposomes              | 115.4 ± 4.2                 | 0.12 ± 0.02                       | -15.8 ± 1.5               | 85.3 ± 5.1                             | 4.2 ± 0.3           |
| Control Liposomes (Non- sensitive) | 112.9 ± 3.8                 | 0.11 ± 0.03                       | -14.9 ± 1.8               | 88.1 ± 4.5                             | 4.4 ± 0.2           |

Data are presented as mean  $\pm$  standard deviation (n=3).[9][10][11][14][15]

Table 2: In Vitro Dexamethasone Release Profile

| Time (hours) | Cumulative Release (%) -<br>Control (0 mM GSH) | Cumulative Release (%) -<br>Redox (10 mM GSH) |
|--------------|--|---|
| 1            | 3.5 ± 0.4                                      | 25.1 ± 2.2                                    |
| 4            | 8.1 ± 0.9                                      | 55.8 ± 3.1                                    |
| 8            | 12.4 ± 1.1                                     | 78.4 ± 4.5                                    |
| 12           | 15.6 ± 1.5                                     | 89.2 ± 3.8                                    |
| 24           | 18.9 ± 1.8                                     | 94.6 ± 2.9                                    |

Data are presented as mean  $\pm$  standard deviation (n=3).[4][8][12]

Table 3: In Vitro Cytotoxicity (IC50 Values)

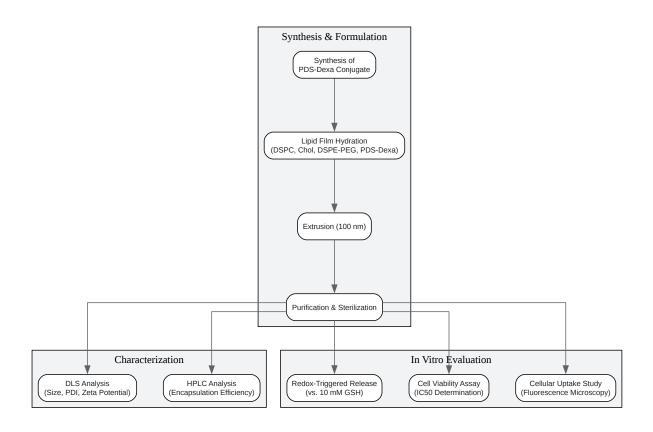


| Formulation                       | IC50 (μM) on HeLa cells after 48h |
|-----------------------------------|-----------------------------------|
| Free Dexamethasone                | 25.5 ± 2.1                        |
| PDS-Dexa Liposomes                | 15.8 ± 1.7                        |
| Control Liposomes (Non-sensitive) | 35.2 ± 3.4                        |
| Empty Liposomes                   | > 100                             |

Data are presented as mean  $\pm$  standard deviation (n=3).

## Visualizations Experimental Workflow



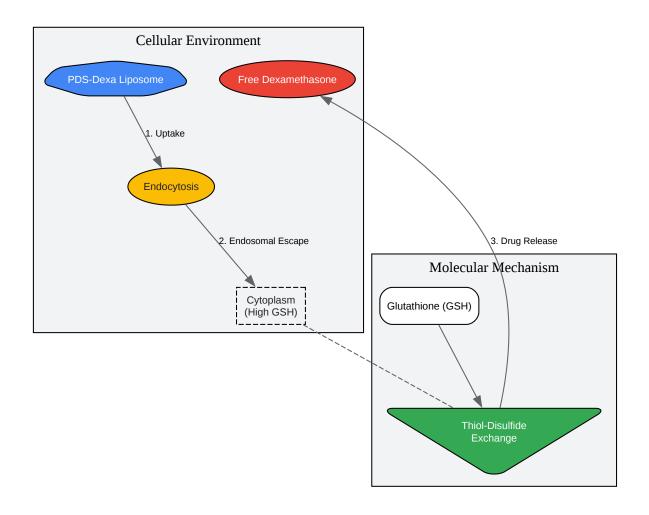


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Caption: Overall experimental workflow for liposome creation and evaluation.

## **Mechanism of Intracellular Drug Release**



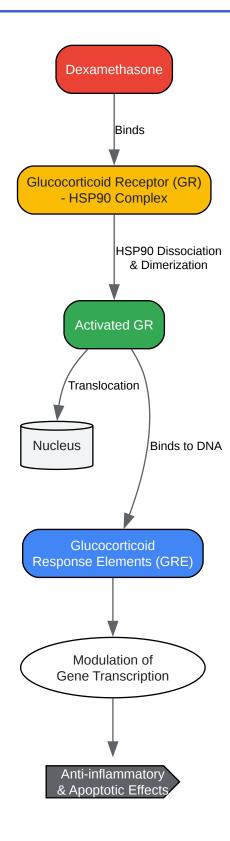


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Caption: Glutathione-mediated cleavage of the PDS-linker and release of Dexamethasone.

## **Dexamethasone Signaling Pathway**





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Caption: Simplified signaling pathway of Dexamethasone via the Glucocorticoid Receptor.



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